molecular formula C10H10FNO B3375944 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine CAS No. 1161009-63-7

2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine

Cat. No. B3375944
CAS RN: 1161009-63-7
M. Wt: 179.19 g/mol
InChI Key: SNLAKILJYDTTJK-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine” is a chemical compound with the molecular formula C10H10FNO . It’s used in research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FNO/c1-2-3-4-8-13-9-6-5-7-12-10(9)11/h1,5-7H,3-4,8H2 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 179.19 . It’s a liquid at room temperature .

Scientific Research Applications

Docking and QSAR Studies for Kinase Inhibitors

2-Fluoro pyridine derivatives, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, have been extensively studied for their role as kinase inhibitors. Docking studies provide insights into the molecular orientations and active conformations of these inhibitors. Quantitative structure-activity relationship (QSAR) methods, like Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR), help predict the biological activities of these inhibitors, including c-Met kinase, which plays a crucial role in cancer development and progression (Caballero et al., 2011).

Synthesis of Radioligands for Imaging

The synthesis of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine and its labeling with fluorine-18 is significant for developing radioligands for in vivo imaging of central nicotinic acetylcholine receptors. These radioligands are essential for understanding neurological conditions and developing new treatments (Dollé et al., 1998).

Fluorination Reactions in Aqueous Solutions

The selective fluorination of pyridine derivatives in aqueous solutions highlights the chemical versatility of 2-fluoro pyridines. These reactions are key to synthesizing various fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals (Zhou et al., 2018).

Novel Synthesis Methods

New synthesis methods for fluorinated pyridines have been developed, enabling the creation of complex molecules with potential applications in drug discovery and materials science. These methods often involve intermolecular cyclization and intramolecular transformations to create unique pyridine structures (Suzuki et al., 2007).

Applications in Peptidomimetics

2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine derivatives have been used as scaffolds in the synthesis of peptidomimetics, which are molecules that mimic the biological activity of peptides. These compounds have significant potential in drug development, particularly for targeting protein-protein interactions (Saitton et al., 2004).

Fluorescent Chemosensors

Pyrrolo[3,4-c]pyridine-based fluorophores, related to 2-fluoro pyridine derivatives, have been synthesized and used as chemosensors for detecting metal ions like Fe3+ and Fe2+. These compounds are valuable in environmental monitoring and biological research (Maity et al., 2018).

Safety and Hazards

This compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-fluoro-3-pent-4-ynoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-2-3-4-8-13-9-6-5-7-12-10(9)11/h1,5-7H,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLAKILJYDTTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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